c-KIT Selectivity: Flt3-IN-18 (>1700-fold) vs. Quizartinib, Gilteritinib, Tandutinib, Crenolanib, Midostaurin
Flt3-IN-18 exhibits a selectivity window of >1700-fold for FLT3 over the structurally related kinase c-KIT (enzymatic IC50 ratio) [1]. This selectivity is substantially higher than that of clinically approved and investigational FLT3 inhibitors: quizartinib demonstrates ~10-fold selectivity for FLT3 over KIT ; gilteritinib shows approximately 800-fold selectivity for FLT3 over c-KIT ; tandutinib actually inhibits c-KIT with an IC50 (0.17 µM) that is numerically lower than its FLT3 IC50 (0.22 µM), yielding no meaningful selectivity [2]; crenolanib is reported to have 33-fold selectivity for FLT3 over c-KIT [3]; and midostaurin inhibits multiple kinases including c-KIT with IC50 values in the 22–500 nM range, demonstrating a polypharmacology profile rather than FLT3-selective inhibition .
| Evidence Dimension | c-KIT selectivity (fold difference in enzymatic IC50) |
|---|---|
| Target Compound Data | >1700-fold |
| Comparator Or Baseline | Quizartinib: ~10-fold; Gilteritinib: ~800-fold; Tandutinib: <1-fold (non-selective); Crenolanib: 33-fold; Midostaurin: polypharmacology (no defined selectivity window) |
| Quantified Difference | Flt3-IN-18: >1700-fold. Closest comparator (gilteritinib): 800-fold. Difference: >2.1-fold improvement in selectivity ratio. |
| Conditions | Biochemical kinase inhibition assays; IC50 values for FLT3 and c-KIT determined using standard ATP-competitive assay conditions. |
Why This Matters
Higher c-KIT selectivity reduces the probability of confounding off-target phenotypes related to KIT inhibition (e.g., myelosuppression, mast cell effects) in FLT3-focused experimental systems, improving data interpretability and translational fidelity.
- [1] Li, X.; et al. J. Med. Chem. 2023, 66 (17), 11792–11814. View Source
- [2] MedChemExpress. Tandutinib (MLN518) Product Datasheet. View Source
- [3] Sciencedirect. Crenolanib Is A Highly Potent, Selective, FLT3 TKI with Activity Against D835 Mutations. 2021. View Source
